molecular formula C8H10BFO4 B1442104 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS No. 900175-07-7

2-Fluoro-4,5-dimethoxyphenylboronic acid

Cat. No.: B1442104
CAS No.: 900175-07-7
M. Wt: 199.97 g/mol
InChI Key: ZXESUNZYCLCARB-UHFFFAOYSA-N
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Safety and Hazards

2-Fluoro-4,5-dimethoxyphenylboronic acid is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

2-Fluoro-4,5-dimethoxyphenylboronic acid has potential applications in various fields of research and industry. The interest in boronic acids in medicinal chemistry is growing, and it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-4,5-dimethoxyphenylboronic acid participates in a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating electrons to form a new bond with the metal .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially influence a variety of biochemical pathways, depending on the specific context of the reaction.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic acid typically involves the reaction of 2-fluoro-4,5-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Fluoro-4,5-dimethoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct electronic and steric properties that can be advantageous in specific synthetic applications .

Properties

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXESUNZYCLCARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256149
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900175-07-7
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900175-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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